![molecular formula C16H15ClO2S B14361772 Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate CAS No. 90212-86-5](/img/structure/B14361772.png)
Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate is an organic compound with a complex structure that includes a sulfanyl group attached to an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate typically involves the reaction of 4-chlorobenzyl chloride with thiophenol to form the intermediate 4-chlorophenyl(phenyl)methyl sulfide. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as sodium hydride to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-chlorophenyl)acetate: A related compound with similar structural features but lacking the sulfanyl group.
Phenylmethyl sulfide: Shares the sulfanyl group but has a simpler structure.
Uniqueness
Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate is unique due to the combination of the sulfanyl and acetate groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
90212-86-5 |
|---|---|
Formule moléculaire |
C16H15ClO2S |
Poids moléculaire |
306.8 g/mol |
Nom IUPAC |
methyl 2-[(4-chlorophenyl)-phenylmethyl]sulfanylacetate |
InChI |
InChI=1S/C16H15ClO2S/c1-19-15(18)11-20-16(12-5-3-2-4-6-12)13-7-9-14(17)10-8-13/h2-10,16H,11H2,1H3 |
Clé InChI |
WMFIWTHLDOBVEB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CSC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



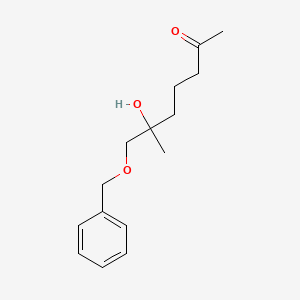
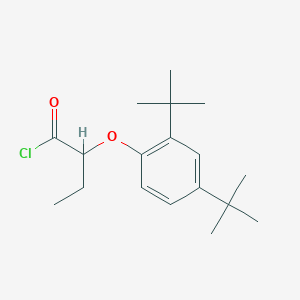
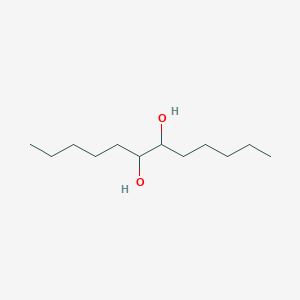

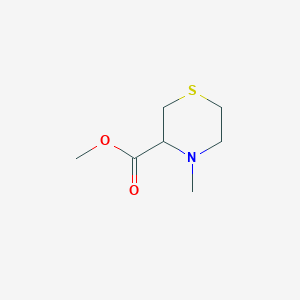
![N-Methyl-N-[3-(trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B14361730.png)
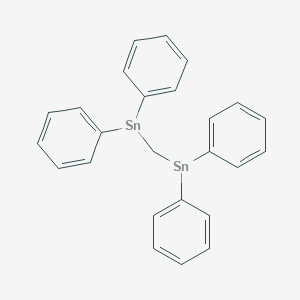
![N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine](/img/structure/B14361740.png)

![2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B14361745.png)
![7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14361749.png)
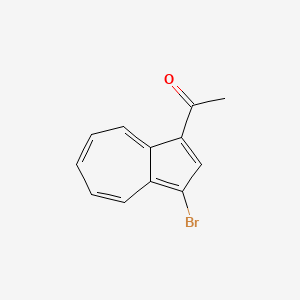
![3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14361780.png)
